molecular formula C13H12N2O2 B12812472 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- CAS No. 77762-21-1

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro-

Cat. No.: B12812472
CAS No.: 77762-21-1
M. Wt: 228.25 g/mol
InChI Key: HNGFJFOZGQTCCH-UHFFFAOYSA-N
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Description

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- is a complex heterocyclic compound with significant interest in various fields of scientific research

Preparation Methods

The synthesis of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 2,3-dihydro-phthalazine-1,4-dione under reflux conditions in ethanol . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.

Chemical Reactions Analysis

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with various cellular components .

Comparison with Similar Compounds

1,4-Methanopyridazino(1,2-b)phthalazine-6,11-dione, 1,2,3,4-tetrahydro- can be compared with other similar compounds such as:

Properties

CAS No.

77762-21-1

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2,11-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8-triene-3,10-dione

InChI

InChI=1S/C13H12N2O2/c16-12-10-3-1-2-4-11(10)13(17)15-9-6-5-8(7-9)14(12)15/h1-4,8-9H,5-7H2

InChI Key

HNGFJFOZGQTCCH-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1N3N2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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